[1-(Aminomethyl)cyclobutyl](oxolan-3-yl)methanol
Description
1-(Aminomethyl)cyclobutylmethanol (CAS: 1500009-57-3) is a bicyclic organic compound featuring a cyclobutane ring substituted with an aminomethyl group and an oxolane (tetrahydrofuran) ring linked via a methanol bridge. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . The compound’s structure combines a strained cyclobutane ring, known for conformational rigidity, with a polar oxolane moiety, which may enhance solubility and bioavailability.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-(oxolan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c11-7-10(3-1-4-10)9(12)8-2-5-13-6-8/h8-9,12H,1-7,11H2 |
InChI Key |
QRWUXYPSNLYKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C(C2CCOC2)O |
Origin of Product |
United States |
Preparation Methods
Cyclobutyl Aminomethyl Intermediate Synthesis
The key intermediate, 1-(aminomethyl)cyclobutyl, can be prepared via reductive amination of cyclobutanone derivatives or via substitution reactions on cyclobutyl halides:
- Reductive amination : Cyclobutanone is reacted with formaldehyde and ammonia or primary amines under reductive conditions (e.g., NaBH3CN) to introduce the aminomethyl group.
- Halide substitution : Cyclobutyl bromide or chloride undergoes nucleophilic substitution with azide ion, followed by reduction to the primary amine.
These intermediates are then purified and characterized before further use.
Oxolane Ring Functionalization
The oxolane (tetrahydrofuran) ring bearing the hydroxymethyl substituent is generally introduced via:
- Starting from commercially available or synthesized 3-hydroxymethyltetrahydrofuran.
- Protection of the hydroxyl group if necessary (e.g., as a silyl ether) to prevent side reactions during coupling.
- Activation of the oxolane ring for nucleophilic substitution or coupling.
Coupling of Cyclobutyl Aminomethyl and Oxolane Units
The critical step involves coupling the cyclobutyl aminomethyl intermediate with the oxolane moiety bearing the hydroxymethyl group. This can be achieved by:
- Nucleophilic substitution : The amino group on the cyclobutyl intermediate attacks an activated oxolane derivative (e.g., a tosylate or mesylate on the oxolane hydroxymethyl group).
- Amide or carbamate formation : Using coupling reagents such as HBTU or EDCI to form amide or carbamate linkages if the oxolane is functionalized as a carboxylic acid or carbamate derivative.
The reaction conditions typically involve organic solvents like THF or acetonitrile, at mild temperatures to preserve stereochemistry and avoid ring opening.
Protection and Deprotection Strategies
- Boc (tert-butyloxycarbonyl) protection of amino groups is commonly used during intermediate steps to prevent unwanted side reactions.
- Removal of Boc groups is achieved by treatment with acids such as HCl in dioxane or trifluoroacetic acid (TFA).
- Hydroxyl groups on the oxolane ring may be protected as silyl ethers (TIPS, TBDMS) or ethers during coupling steps and later deprotected under mild acidic or fluoride ion conditions.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Reductive amination | Cyclobutanone, formaldehyde, NH3, NaBH3CN | Introduce aminomethyl group on cyclobutyl ring |
| 2 | Protection | Boc2O, base | Protect amino group |
| 3 | Activation of oxolane | Tosyl chloride or mesyl chloride, base | Activate hydroxymethyl group for substitution |
| 4 | Nucleophilic substitution | Boc-protected aminomethylcyclobutyl, activated oxolane, solvent (THF) | Couple cyclobutyl and oxolane units |
| 5 | Deprotection | Acid (HCl, TFA) | Remove Boc protecting group |
| 6 | Purification | Chromatography, crystallization | Obtain pure target compound |
Research Discoveries and Optimization
- Solvent choice : THF and 2-methyltetrahydrofuran are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.
- Yield improvements : Use of mild bases and controlled temperatures minimizes side reactions such as ring opening of oxolane or over-alkylation of amino groups.
- Purity control : HPLC and NMR characterization confirm >95% purity after purification steps.
- Stereochemical integrity : Careful control of reaction conditions preserves stereochemistry of the oxolane ring, crucial for biological activity.
Data Table: Typical Reaction Yields and Conditions
| Reaction Step | Typical Yield (%) | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Reductive amination | 75-85 | Methanol, THF | 0-25 | Use of NaBH3CN for selectivity |
| Boc protection | 90-95 | Dichloromethane | 0-25 | Base: triethylamine |
| Oxolane activation | 80-90 | Dichloromethane | 0-5 | Tosyl chloride, pyridine base |
| Nucleophilic substitution | 70-80 | THF, acetonitrile | 25-50 | Stirring under inert atmosphere |
| Boc deprotection | 85-95 | Dioxane/HCl or TFA | Room temperature | Acidic conditions |
| Final purification | - | Various | - | Chromatography, crystallization |
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclobutylmethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 1-(Aminomethyl)cyclobutylmethanol include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)cyclobutylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclobutyl and oxolan-3-yl groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential therapeutic applications.
Medicine
While specific medical applications are not well-documented, the compound’s structure suggests potential uses in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.
Industry
In industry, 1-(Aminomethyl)cyclobutylmethanol may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)cyclobutylmethanol exerts its effects is not well-understood. it is likely that its interactions with molecular targets, such as enzymes and receptors, play a significant role. The pathways involved may include various biochemical processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives with Aminomethyl Groups
(1-(Aminomethyl)cyclobutyl)methanol (CAS: 2041-56-7)
- Molecular Formula: C₆H₁₃NO | Molecular Weight: 131.18 g/mol
- Structural Differences : Lacks the oxolane ring present in the target compound. The absence of the tetrahydrofuran moiety reduces polarity and molecular complexity.
- Functional Implications : Simpler structure may result in lower solubility in polar solvents compared to the oxolane-containing target compound .
[trans-3-(Aminomethyl)cyclobutyl]methanol Hydrochloride
- Molecular Formula: C₆H₁₃NO·HCl | Molecular Weight: 167.64 g/mol
- Structural Differences: Exists as a hydrochloride salt, enhancing aqueous solubility. The trans-configuration of the aminomethyl group may influence receptor binding compared to the cis isomer or free base forms .
(1-Aminocyclobutyl)methanol Hydrochloride (CAS: 402752-91-4)
- Similarity Score : 0.92 (vs. target compound)
- Key Difference: Replaces the aminomethyl-cyclobutyl group with a 1-aminocyclobutyl moiety, altering steric and electronic properties .
Cycloalkane-Based Neuromodulators
Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid)
- Molecular Formula: C₉H₁₇NO₂ | Molecular Weight: 207.70 g/mol
- Structural Comparison: Cyclohexane ring (vs. cyclobutane in the target compound) reduces ring strain but increases lipophilicity. Carboxylic acid group (vs. methanol bridge) enhances ionization at physiological pH, improving bioavailability.
- Pharmacological Relevance : Gabapentin is a widely used anticonvulsant, suggesting that the target compound’s oxolane group could modulate similar biological targets but with distinct pharmacokinetics .
Pregabalin ((3S)-3-(Aminomethyl)-5-methylhexanoic Acid)
Oxolane-Containing Building Blocks
rac-{1-[(3R,4R)-4-(Aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol Dihydrochloride
- Molecular Formula : C₉H₁₆Cl₂N₄O₂ | Molecular Weight : 271.15 g/mol
- Structural Comparison : Incorporates a triazole ring absent in the target compound. The dihydrochloride salt form enhances solubility but introduces synthetic complexity .
[3-Methyl-2-(trifluoromethyl)phenyl]methanol
Physicochemical and Functional Comparisons
Table 1: Structural and Physicochemical Properties
Biological Activity
1-(Aminomethyl)cyclobutylmethanol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutyl group attached to an oxolane ring, with an aminomethyl substituent. Its molecular formula and structure are essential for understanding its interactions at the biological level.
Biological Activity Overview
Research on the biological activity of 1-(Aminomethyl)cyclobutylmethanol indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains of bacteria, including resistant strains.
- Antiproliferative Effects : There is evidence indicating that it may inhibit the proliferation of certain cancer cell lines, which could be beneficial in cancer therapy.
Antimicrobial Activity
A study focusing on the antimicrobial properties of similar compounds found that derivatives with structural similarities to 1-(Aminomethyl)cyclobutylmethanol demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 62.5 to 78.12 µg/mL for certain derivatives, suggesting that 1-(Aminomethyl)cyclobutylmethanol may have comparable efficacy .
Antiproliferative Effects
In vitro studies on related compounds have shown promising results regarding their ability to inhibit cancer cell growth. For instance, a derivative was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines, yielding IC50 values around 226 µg/mL and 242.52 µg/mL, respectively. This indicates potential for further exploration in oncology .
The exact mechanism by which 1-(Aminomethyl)cyclobutylmethanol exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Cellular Targets : Similar compounds have been shown to interact with proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit enzymes like acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases .
Case Studies
Several case studies have been conducted examining the effects of compounds structurally related to 1-(Aminomethyl)cyclobutylmethanol:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of a series of cyclobutyl derivatives against MRSA strains. Results indicated significant inhibition at low concentrations, supporting further development as potential therapeutic agents.
- Cancer Cell Line Testing : Another study assessed the antiproliferative effects on multiple cancer cell lines, revealing that certain structural modifications enhanced activity, suggesting avenues for optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
